N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-isopropylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-isopropylphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxido-dihydrothiophene ring, a fluorinated benzamide group, and an isopropylphenyl moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-isopropylphenyl)benzamide typically involves multiple steps, including the formation of the dioxido-dihydrothiophene ring and subsequent functionalization to introduce the fluorinated benzamide and isopropylphenyl groups. Common synthetic routes may involve:
Formation of the Dioxido-Dihydrothiophene Ring: This step often involves the oxidation of a thiophene derivative under controlled conditions to introduce the dioxido functionality.
Introduction of the Fluorinated Benzamide Group: This can be achieved through nucleophilic substitution reactions, where a fluorinated benzoyl chloride reacts with an amine precursor.
Attachment of the Isopropylphenyl Group: This step may involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions to introduce the isopropylphenyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-isopropylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dioxido-dihydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiophene ring.
Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol or sulfide analogs. Substitution reactions can lead to a variety of functionalized benzamide derivatives.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-isopropylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-isopropylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated benzamide group can interact with enzymes or receptors, potentially inhibiting their activity. The dioxido-dihydrothiophene ring may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-2-phenylacetamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-ethoxyphenyl)-N-(4-isopropylphenyl)acetamide
Uniqueness
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-isopropylphenyl)benzamide is unique due to the presence of the fluorinated benzamide group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c1-14(2)15-6-8-18(9-7-15)22(19-10-11-26(24,25)13-19)20(23)16-4-3-5-17(21)12-16/h3-12,14,19H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWXXCNPJQZBTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.